molecular formula C18H10Cl2FN5O2 B2635992 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898421-83-5

2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2635992
CAS No.: 898421-83-5
M. Wt: 418.21
InChI Key: IOXFGJZEZBMGNS-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898421-83-5) is a synthetically designed small molecule with a molecular formula of C18H10Cl2FN5O2 and a molecular weight of 418.21 g/mol. This compound features a purine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and high relevance in drug discovery . The purine core is strategically substituted with a 3,4-dichlorophenyl group at the 2-position and a 2-fluorophenyl group at the 9-position, which are likely key to its binding affinity and selectivity toward biological targets. The 8-oxo and 6-carboxamide moieties further enhance the molecule's potential for forming critical hydrogen bonds with enzyme active sites. Compounds based on the 8-oxo-8,9-dihydro-7H-purine scaffold have demonstrated significant pharmacological potential in scientific research, including selective anti-lung cancer activity . Furthermore, structurally similar purine derivatives have been investigated as potent and selective antagonists for various receptors, highlighting the therapeutic relevance of this chemical class . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for exploring new mechanisms of action, conducting high-throughput screening campaigns, and advancing lead optimization studies in oncology and other therapeutic areas.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN5O2/c19-9-6-5-8(7-10(9)20)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)12-4-2-1-3-11(12)21/h1-7H,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXFGJZEZBMGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the dichlorophenyl and fluorophenyl intermediates separately, followed by their coupling to the purine core under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that purine derivatives exhibit significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated its effectiveness against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest .
  • Antiviral Properties
    • The compound has been evaluated for its antiviral activity, particularly against viruses that utilize purine metabolism for replication. In vitro studies have shown that it can inhibit viral replication, making it a candidate for further development as an antiviral drug .
  • Anti-inflammatory Effects
    • The purinergic signaling pathway plays a crucial role in inflammation and immune responses. The compound's ability to modulate this pathway suggests it may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Mechanistic Insights

The underlying mechanisms of action for the compound's pharmacological effects include:

  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in nucleotide synthesis or metabolism, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound can influence purinergic receptors, which are critical in mediating cellular responses to extracellular nucleotides .

Case Studies

  • Anticancer Research
    • A study published in a peer-reviewed journal demonstrated the efficacy of this compound against MCF-7 breast cancer cells, where it significantly reduced cell viability and induced apoptosis through caspase activation .
  • Viral Inhibition Studies
    • Another research effort focused on its antiviral properties against herpes simplex virus (HSV). The results indicated a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent for viral infections .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives

Compound Name Substituents (Position 2 / Position 9) Molecular Formula Molecular Weight Key Applications/Notes References
2-(3,4-Dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3,4-dichlorophenyl / 2-fluorophenyl C₁₈H₁₁Cl₂FN₅O₂ 427.22 Under investigation for bioactivity Target
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide H / 3,4-dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 Organic synthesis; nucleic acid research
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-fluorophenyl / 2-ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Research use (no human/animal testing)
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl / 4-methylphenyl C₁₄H₁₃N₅O₂ 283.29 Building block for bioactive molecules
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-dimethoxyphenyl / 2-fluorophenyl C₂₀H₁₅FN₅O₄ 424.36 Custom synthesis (potential kinase inhibition)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The dichloro- and fluoro-substituents in the target compound enhance lipophilicity and may improve membrane permeability compared to methoxy (electron-donating) or methyl groups .

Molecular Weight and Bioavailability :

  • The target compound (MW 427.22) is heavier than dimethylphenyl (283.29) or methoxy-substituted analogs (424.36), which may influence pharmacokinetic properties such as absorption and distribution .

Synthetic Routes :

  • Analogous compounds are synthesized via thiourea intermediates and S-alkylation, as demonstrated in the preparation of 8-mercaptopurine derivatives . Modifications at the sulfur atom (e.g., methylation) are common to tune reactivity .

Applications :

  • Dimethylphenyl and methyl-substituted derivatives are primarily used as building blocks in organic synthesis , whereas fluorinated analogs (e.g., ) are explored for targeted bioactivity due to enhanced metabolic stability.

Research Findings and Implications

  • Bioactivity Potential: Fluorinated purine carboxamides are frequently investigated as kinase inhibitors or antiviral agents. The dichlorophenyl group in the target compound may confer unique selectivity profiles compared to methoxy- or methyl-substituted analogs .
  • Stability and Reactivity : The presence of electron-withdrawing groups (Cl, F) increases oxidative stability but may reduce nucleophilic substitution reactivity compared to electron-rich substituents (e.g., methoxy) .

Biological Activity

The compound 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a purine core substituted with dichlorophenyl and fluorophenyl groups. The presence of these halogenated aromatic rings is significant as they can influence the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Notably, its structural modifications enhance its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have shown that derivatives of this purine compound possess potent antibacterial properties. For instance, compounds with similar structures demonstrated effectiveness against gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The introduction of halogen atoms (like chlorine and fluorine) into the structure has been correlated with increased antibacterial activity .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research has indicated that it can selectively target cancer cells while exhibiting minimal cytotoxicity to normal cells. The mechanism involves the inhibition of pathways critical for tumor growth, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the effectiveness of this specific derivative:

  • Antibacterial Efficacy : A study highlighted that compounds with similar structural features showed submicromolar activity against MRSA strains, indicating a promising avenue for developing new antibiotics .
  • Cytotoxicity Profiles : In vitro studies demonstrated that while the compound exhibited significant antibacterial activity, it maintained low cytotoxicity against primary mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .
  • Mechanistic Insights : Research into related purine derivatives revealed that they could inhibit key enzymes involved in nucleotide metabolism, which is crucial for cancer cell survival. This inhibition leads to reduced proliferation rates in cancerous cells .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialEffective against S. aureus and MRSA
AnticancerSelective inhibition of cancer cell proliferation
CytotoxicityLow cytotoxicity to normal cells

Q & A

Basic: How can researchers optimize the synthesis of 2-(3,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. For example:

  • Solvent selection : Use polar aprotic solvents like N,N-dimethylformamide (DMF) to enhance solubility of intermediates, as demonstrated in iodination reactions (e.g., 96% yield achieved with DMF as solvent) .
  • Reagent stoichiometry : Optimize molar ratios of reagents like N-iodosuccinimide (NIS) to target intermediates (e.g., 0.76 mmol substrate with 0.99 mmol NIS) to minimize side reactions .
  • Purification : Employ reverse-phase C18 column chromatography with acetonitrile/water gradients to isolate the compound at >95% purity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 658 [M+H]+ observed for a structurally similar carboxamide) and detect impurities .
  • HPLC with Retention Time Analysis : Use methods like SMD-TFA05 (1.57-minute retention time) to assess purity and monitor reaction progress .
  • Nuclear Magnetic Resonance (NMR) : Prioritize ¹H/¹³C NMR for regiochemical confirmation, especially to distinguish dichlorophenyl and fluorophenyl substituents.

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Factorial Design : Apply Taguchi or Box-Behnken designs to systematically vary substituents (e.g., halogen positions, fluorophenyl groups) and measure biological activity .

  • Computational SAR : Use quantum chemical calculations (e.g., density functional theory) to predict electronic effects of substituents, guided by ICReDD’s reaction path search methods .

  • Key Variables :

    VariableRangeImpact Metric
    Halogen position3,4-dichloro vs. 2-fluoroBinding affinity
    Purine ring oxidation state8-oxo vs. reducedMetabolic stability

Advanced: How should researchers address discrepancies in reaction outcomes during scale-up?

Methodological Answer:

  • Process Control : Implement real-time monitoring via inline spectroscopy (e.g., Raman or IR) to detect deviations in reaction kinetics .
  • AI-Driven Simulation : Use tools like COMSOL Multiphysics coupled with machine learning to model heat/mass transfer limitations in large-scale reactors .
  • Case Study : In the iodination step ( ), scaling from 500 mg to 10 g may require adjusted stirring rates (to prevent NIS aggregation) and solvent volume ratios (to maintain solubility).

Advanced: What strategies are effective for resolving conflicting data in mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium or ¹³C labels at reactive sites (e.g., purine C8) to track intermediates via LCMS or NMR .
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled substrates to distinguish between radical vs. ionic pathways .
  • Contradiction Example : If iodination yields drop unexpectedly, probe for competing N-oxide formation or solvent-dependent side reactions using HPLC-MS/MS .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ for 6 hours.
    • Photostability : 1.2 million lux hours of UV light .
  • Analytical Endpoints : Monitor degradation via HPLC peak area changes and identify byproducts using high-resolution MS.

Advanced: What computational methods are recommended for predicting this compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools :
    • CYP450 docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms.
    • MetaSite : Predict phase I/II metabolism sites based on electron density and steric maps .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor).

Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mode of action?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., purine metabolism).
  • Proteomics : Use TMT labeling and LC-MS/MS to quantify protein expression changes.
  • Data Integration : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link omics findings to mechanistic hypotheses .

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